[(2S,3S,4S,5R,6R)-5-Hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
[(2S,3S,4S,5R,6R)-5-Hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Brand Name:
Vulcanchem
CAS No.:
122279-91-8
VCID:
VC0039151
InChI:
InChI=1S/C36H48O18/c1-17-32(53-25(39)11-7-19-6-10-22(46-2)23(14-19)47-3)33(54-35-29(43)26(40)21(38)15-49-35)31(45)36(51-17)50-16-24-27(41)28(42)30(44)34(52-24)48-13-12-18-4-8-20(37)9-5-18/h4-11,14,17,21,24,26-38,40-45H,12-13,15-16H2,1-3H3/b11-7+/t17-,21+,24+,26-,27+,28-,29+,30+,31+,32-,33-,34+,35-,36+/m0/s1
SMILES:
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)OC)OC
Molecular Formula:
C36H48O18
Molecular Weight:
768.8 g/mol
[(2S,3S,4S,5R,6R)-5-Hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
CAS No.: 122279-91-8
Main Products
VCID: VC0039151
Molecular Formula: C36H48O18
Molecular Weight: 768.8 g/mol
CAS No. | 122279-91-8 |
---|---|
Product Name | [(2S,3S,4S,5R,6R)-5-Hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Molecular Formula | C36H48O18 |
Molecular Weight | 768.8 g/mol |
IUPAC Name | [(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C36H48O18/c1-17-32(53-25(39)11-7-19-6-10-22(46-2)23(14-19)47-3)33(54-35-29(43)26(40)21(38)15-49-35)31(45)36(51-17)50-16-24-27(41)28(42)30(44)34(52-24)48-13-12-18-4-8-20(37)9-5-18/h4-11,14,17,21,24,26-38,40-45H,12-13,15-16H2,1-3H3/b11-7+/t17-,21+,24+,26-,27+,28-,29+,30+,31+,32-,33-,34+,35-,36+/m0/s1 |
Standard InChIKey | URSRDDAXMAGFTC-KXXDLYTDSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)OC)OC |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)OC)OC |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)OC)OC |
Synonyms | 4-dimethylcaffeoylmussatioside MeCM |
PubChem Compound | 6450081 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume